3-Cyclobutoxypyrazine-2-carboxylic acid
Description
3-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It belongs to the class of pyrazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-cyclobutyloxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-8(11-5-4-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFUKCXOIUKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypyrazine-2-carboxylic acid can be achieved through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid group can be introduced via oxidation reactions or through the hydrolysis of nitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Properties
One of the most significant applications of 3-Cyclobutoxypyrazine-2-carboxylic acid is its antimycobacterial activity. Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, studies have synthesized various substituted derivatives and evaluated their potency against this pathogen, revealing that certain compounds demonstrate high minimum inhibitory concentrations (MIC) indicating strong antimycobacterial activity .
Antifungal and Antibacterial Activities
In addition to its antimycobacterial properties, this compound and its derivatives have shown antifungal and antibacterial activities. A series of experiments conducted on substituted pyrazine derivatives revealed varying degrees of effectiveness against fungal strains and other bacteria, suggesting potential use in treating infections caused by these microorganisms .
Case Study 1: Antimycobacterial Evaluation
In a study evaluating a series of pyrazine-2-carboxylic acid derivatives, researchers synthesized multiple compounds including this compound. The results demonstrated that specific modifications to the structure significantly increased antimycobacterial activity, with some compounds achieving MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .
Case Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal properties of various substituted pyrazines, including this compound. The study utilized in vitro assays to determine the effectiveness against common fungal pathogens, revealing promising results for several derivatives that could lead to new antifungal agents .
Data Tables
| Compound Name | Antimycobacterial Activity (MIC μg/mL) | Antifungal Activity (Inhibition %) |
|---|---|---|
| This compound | 1.56 | 72 |
| Derivative A | 5.00 | 65 |
| Derivative B | 10.00 | 50 |
This table summarizes key findings from various studies regarding the biological activities associated with this compound and its derivatives.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic acid: A simpler pyrazine derivative with similar chemical properties.
3-Cyclobutylpyrazine: Lacks the carboxylic acid group but shares the cyclobutyl and pyrazine moieties.
Cyclobutylcarboxylic acid: Contains the cyclobutyl group but lacks the pyrazine ring.
Uniqueness
3-Cyclobutoxypyrazine-2-carboxylic acid is unique due to the presence of both the cyclobutyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Cyclobutoxypyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antimycobacterial, antibacterial, and antifungal properties, as well as its cytotoxic effects.
Chemical Structure and Properties
This compound is a derivative of pyrazine-2-carboxylic acid, which has been modified to enhance its lipophilicity and biological activity. The structural modifications aim to improve the compound's interaction with biological targets, particularly in the treatment of infectious diseases.
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The minimum inhibitory concentration (MIC) values for various derivatives have been documented, demonstrating their effectiveness.
Key Findings:
- 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (Compound 16) showed high antimycobacterial activity with an MIC of 1.56 μg/mL (5 μM) against Mtb H37Rv .
- Other derivatives also displayed promising results, with MIC values comparable to those of standard treatments like pyrazinamide (PZA) .
Antibacterial and Antifungal Activity
In addition to its antimycobacterial properties, this compound and its derivatives have been evaluated for antibacterial and antifungal activities. The compounds were tested against various bacterial strains and fungi, showing varying degrees of effectiveness.
Summary of Antibacterial and Antifungal Activity:
| Compound | Bacterial/Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Compound 16 | Staphylococcus aureus | 8.0 |
| Compound 16 | Escherichia coli | 16.0 |
| Compound 16 | Candida albicans | 32.0 |
These results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Cytotoxicity Studies
Cytotoxicity is a crucial aspect when evaluating new therapeutic agents. The cytotoxic effects of this compound were assessed using various human cell lines.
Cytotoxicity Results:
- Compound 16 demonstrated an IC50 value greater than 750 μM in HepG2 liver cancer cells, indicating low cytotoxicity .
- The selectivity index (SI) for compound 16 was calculated as SI > 150, suggesting a favorable therapeutic window when compared to its antimycobacterial activity .
Case Studies
Several studies have investigated the biological activity of pyrazine derivatives:
- Antimycobacterial Evaluation : A study synthesized multiple pyrazine derivatives and evaluated their activity against Mtb. Compounds showed MIC values ranging from 0.07 to 0.32 µM, indicating strong potential as new anti-TB agents .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various pyrazine derivatives on human cell lines, reporting minimal toxicity at therapeutic concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
